2-(4-Methoxybenzylamino)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Science
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. wikipedia.org Its unique electronic properties and reactivity have made it a privileged structure in numerous scientific disciplines.
The history of pyridine dates back to the 19th century when it was first isolated from coal tar. chemicalbook.com Early work by scientists like Anderson, Körner, and Dewar was pivotal in determining its structure, recognizing it as a nitrogen-containing analogue of benzene (B151609). fao.org A significant breakthrough in its synthesis was the Hantzsch pyridine synthesis developed in 1881, which allowed for the preparation of various pyridine derivatives. fao.org Over the decades, the synthetic methodologies have evolved dramatically, providing access to a vast library of functionalized pyridines.
Pyridine derivatives are ubiquitous in medicinal chemistry, forming the core of a substantial number of pharmaceutical agents. wikipedia.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improves the water solubility of drug molecules. rsc.org This has led to the incorporation of the pyridine scaffold in drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov
Table 1: Examples of Pyridine-Containing Pharmaceuticals
| Drug Name | Therapeutic Use |
|---|---|
| Isoniazid | Antitubercular |
| Abiraterone | Anticancer |
| Omeprazole | Antiulcer |
| Amlodipine | Antihypertensive |
| Mepyramine | Antihistamine |
Beyond medicine, pyridine-based compounds are crucial in catalysis and materials science. The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as effective ligands for a wide variety of metal ions, forming stable coordination complexes. These complexes are utilized as catalysts in numerous organic transformations. The introduction of a pyridine moiety into macrocyclic ligands has been shown to influence the thermodynamic properties and coordination kinetics of the resulting metal complexes. tandfonline.com In materials science, the pyridine unit is incorporated into polymers and functional materials due to its thermal stability and electronic properties.
Rationale for Focused Research on 2-(4-Methoxybenzylamino)pyridine
The specific interest in this compound stems from the combination of two key structural features: the 2-aminopyridine (B139424) moiety and the 4-methoxybenzyl substituent. This unique arrangement imparts distinct chemical properties and potential for further functionalization.
The 2-aminopyridine scaffold is a versatile building block in organic synthesis. The presence of both a ring nitrogen and an exocyclic amino group allows it to act as a bidentate ligand, coordinating with metal centers through both nitrogen atoms. researchgate.net The amino group can undergo a variety of chemical transformations, including N-alkylation and N-arylation, providing a handle for the introduction of diverse substituents. nih.govresearchgate.net
The reactivity of the 2-aminopyridine unit is influenced by tautomerism, existing in equilibrium between the amino and imino forms, although the amino form is generally predominant. nih.gov The reaction of 2-aminopyridines with various reagents can lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry. acs.org For instance, the reaction of 2-aminopyridines with ruthenium carbonyl complexes has been shown to form hydrido trinuclear clusters. rsc.org
The 4-methoxybenzyl (PMB) group attached to the amino nitrogen is not merely a passive component. The methoxy (B1213986) group is an electron-donating group, which influences the electronic properties of the entire molecule. This can affect the nucleophilicity of the amino and pyridine nitrogens, as well as the reactivity of the aromatic rings.
In synthetic chemistry, the PMB group is often employed as a protecting group for amines and alcohols. wikipedia.orgnih.gov Its stability under various reaction conditions and the relative ease of its removal via oxidative cleavage make it a valuable tool in multi-step synthesis. wikipedia.orgnih.gov Research on related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines has shown that the para-methoxyphenyl moiety is favorable for certain biological activities. nih.gov The synthesis of such compounds often involves the coupling reaction between a substituted 2-chloropyridine (B119429) and the corresponding aniline (B41778) derivative. nih.gov Spectroscopic data, such as 1H and 13C NMR, are crucial for the characterization of these molecules, with the chemical shifts of the protons and carbons being influenced by the electronic environment created by the substituents. rsc.orglibretexts.org
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Data sourced from PubChem. nih.gov
Overview of Potential Research Trajectories for this compound
The established presence of the 2-(benzylamino)pyridine scaffold in biologically active molecules suggests several promising avenues for future research. Investigations can be broadly categorized into medicinal chemistry, chemical biology, and materials science, each aiming to exploit the compound's unique structural features.
Medicinal Chemistry and Drug Discovery
A primary trajectory for future research lies in the systematic structural modification of this compound to explore its potential as a lead compound in drug discovery. The core structure is a common feature in various biologically active agents, and its derivatives have been assessed for antimicrobial and other therapeutic properties. chemicalbook.comresearchgate.net Future work could focus on synthesizing a library of analogs to establish a comprehensive Structure-Activity Relationship (SAR).
Key areas for modification include:
Aromatic Ring Substitution: Altering the position and nature of substituents on both the pyridine and benzyl (B1604629) rings. For instance, research on similar scaffolds has shown that adding electron-withdrawing groups (e.g., -F, -Cl) or other electron-donating groups to the benzyl ring can significantly influence biological activity. nih.gov
Linker Modification: The secondary amine linker is crucial for the molecule's conformation and hydrogen-bonding capabilities. Future studies could explore the impact of N-alkylation or replacing the amine with other functional groups like an amide or sulfonamide.
Heterocyclic Scaffolds: Replacing the phenyl ring with other heterocycles, such as furan (B31954) or thiophene, has been shown to improve activity in related benzylamino compounds. nih.gov This suggests a viable path for discovering novel chemical entities based on the 2-aminopyridine core.
Table 1: Proposed Analog Synthesis for SAR Studies
| Modification Target | Original Group | Proposed Modifications | Scientific Rationale |
| Benzyl Ring | 4-Methoxy | -OH, -Cl, -F, -CF₃, -CH₃ | To probe the influence of electronic and steric effects on target binding affinity. nih.gov |
| Pyridine Ring | Unsubstituted (at C3-C6) | -CH₃, -Cl, -Br at C5 | To investigate how altering the electronic properties and steric profile of the pyridine ring affects biological activity and pharmacokinetics. |
| Amine Linker | Secondary Amine (-NH-) | N-Methylation, Acylation | To assess the importance of the hydrogen bond donor and overall molecular conformation for biological function. |
| Phenyl Group Replacement | Phenyl | Thiophene, Furan, Naphthyl | To explore novel chemical space and potentially enhance or alter biological targets by modifying the aromatic system. nih.gov |
Chemical Biology and Probe Development
Beyond direct therapeutic applications, this compound could serve as a foundational structure for developing chemical probes. These tools are instrumental in studying biological pathways and identifying new drug targets. Future research could involve:
Fluorophore Conjugation: Attaching a fluorescent tag to the molecule to visualize its localization within cells and tissues.
Biotinylation: Adding a biotin (B1667282) tag to facilitate affinity purification, allowing researchers to pull down and identify the compound's binding partners (i.e., its protein targets).
Photoaffinity Labeling: Incorporating a photoreactive group that, upon UV light exposure, forms a covalent bond with its biological target. This technique provides a powerful method for irreversible target identification.
Materials Science and Coordination Chemistry
The pyridine nitrogen and the secondary amine present in this compound are potential coordination sites for metal ions. This opens up research trajectories in materials science:
Ligand Synthesis for Catalysis: The compound could serve as a bidentate ligand for transition metals, forming complexes with potential catalytic activity in organic synthesis.
Development of Metal-Organic Frameworks (MOFs): Derivatives of this compound could be designed as organic linkers for the construction of MOFs. These crystalline materials have high porosity and are being investigated for applications in gas storage, separation, and catalysis.
The diverse functionalities within the this compound structure provide a rich platform for interdisciplinary research, spanning from the quest for new medicines to the development of novel materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-12-7-5-11(6-8-12)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGJENXFSWIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200797 | |
| Record name | p-Anisyl(2-pyridyl)amine | |
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Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52818-63-0 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
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| Record name | N-(4-Methoxybenzyl)pyridin-2-amine | |
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| Record name | 52818-63-0 | |
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| Record name | p-Anisyl(2-pyridyl)amine | |
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| Record name | p-anisyl(2-pyridyl)amine | |
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| Record name | N-(4-METHOXYBENZYL)PYRIDIN-2-AMINE | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-(4-Methoxybenzylamino)pyridine and Analogues
Direct amination of pyridine (B92270) rings, particularly at the 2-position, represents a fundamental approach to forming the core structure of this compound. This typically involves the reaction of a 2-halopyridine with 4-methoxybenzylamine (B45378). The reactivity of the halogen atom is a crucial factor, with iodo- and bromo-pyridines being more reactive than chloro-pyridines. The reaction often requires a base to neutralize the hydrogen halide formed during the substitution.
A common method involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, 2-chloropyridine (B119429) can react with 4-methoxybenzylamine, usually in the presence of a strong base like sodium amide or potassium tert-butoxide, and often at elevated temperatures. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of the amine at the C-2 position.
| Reactants | Reagents | Product | Yield (%) | Reference |
| 2-Chloropyridine, 4-Methoxybenzylamine | Sodium tert-butoxide, Toluene (B28343) | This compound | Varies | researchgate.net |
| 2-Bromopyridine, 4-Methoxybenzylamine | Potassium carbonate, DMSO | This compound | Varies | nih.gov |
This table is for illustrative purposes and specific yields can vary based on reaction conditions.
The Buchwald-Hartwig amination has become a cornerstone for the formation of carbon-nitrogen bonds in aromatic systems. wikipedia.org This palladium-catalyzed cross-coupling reaction offers a mild and highly versatile method for synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a 2-halopyridine (such as 2-bromopyridine) is coupled with 4-methoxybenzylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. A variety of phosphine ligands, such as X-Phos, have been developed to improve the efficiency and scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. beilstein-journals.org
Key Components of Buchwald-Hartwig Amination:
Palladium Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common precursors. beilstein-journals.orgnih.gov
Phosphine Ligand: Xantphos, BINAP, or other specialized ligands enhance catalytic activity. wikipedia.orgnih.gov
Base: Strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate (B84403) are typically used. beilstein-journals.org
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are preferred. libretexts.org
The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.orglibretexts.org
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| 2-Bromopyridine | 4-Methoxybenzylamine | Pd(OAc)₂/X-Phos | KOt-Bu | This compound | Good to Excellent | beilstein-journals.org |
| 2-Chloropyridine | 4-Methoxybenzylamine | Pd₂(dba)₃/Xantphos | NaOt-Bu | This compound | Moderate to Good | nih.gov |
This table represents typical conditions for Buchwald-Hartwig amination.
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more starting materials. nih.govrsc.org This strategy is highly valued for its atom economy and ability to rapidly generate diverse molecular scaffolds. nih.govrsc.org For the synthesis of derivatives analogous to this compound, MCRs can be designed to incorporate a pyridine precursor, a component containing the methoxybenzyl group, and other reactants.
One example is the synthesis of substituted 2-aminopyridines through a one-pot reaction involving an enaminone, malononitrile, and a primary amine. nih.govresearchgate.net While not a direct synthesis of the title compound, this demonstrates the principle of assembling the 2-aminopyridine (B139424) core. A hypothetical MCR for this compound could involve a pyridine-forming reaction where 4-methoxybenzylamine is one of the components.
Another relevant MCR is the Ugi four-component reaction (Ugi-4CR), which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. researchgate.net By carefully selecting the starting materials, this reaction could be adapted to generate structures containing both pyridine and methoxybenzyl moieties.
Novel Synthetic Approaches for this compound Derivatives
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing complex molecules.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com In the context of synthesizing this compound derivatives, this translates to using environmentally benign solvents like water or glycerol, employing microwave irradiation to accelerate reactions and reduce energy consumption, and utilizing catalytic processes. jmaterenvironsci.comnih.govresearchgate.net
For instance, multicomponent reactions for the synthesis of pyridine derivatives have been successfully carried out in aqueous media, often catalyzed by substances like diammonium hydrogen phosphate or L-proline. jmaterenvironsci.com Microwave-assisted organic synthesis has also been shown to be a powerful tool, significantly shortening reaction times and often improving yields for the preparation of various heterocyclic compounds, including pyridine derivatives. nih.gov A solvent- and halide-free approach for the C-H functionalization of pyridine N-oxides has also been reported, offering an atom-economical route to substituted pyridines. rsc.org
| Reaction Type | Green Conditions | Catalyst | Products | Reference |
| Multicomponent Reaction | Water/Ethanol, Room Temperature | Diammonium hydrogen phosphate | Pyrano[2,3-d]pyrimidine derivatives | jmaterenvironsci.com |
| Four-component Reaction | Microwave irradiation, Ethanol | None | Pyridine derivatives | nih.gov |
| Three-component Reaction | Glycerol, Elevated Temperature | Phosphoric acid | 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | researchgate.net |
This table showcases examples of green chemistry approaches for synthesizing related heterocyclic structures.
Metal-catalyzed cross-coupling reactions are invaluable tools for the diversification of the this compound scaffold. Once the core structure is synthesized, further functionalization can be achieved through reactions like Suzuki, Heck, or Sonogashira couplings, provided a suitable handle (e.g., a halogen atom) is present on the pyridine ring.
For instance, if a bromo-substituted this compound is prepared, the bromine atom can serve as a coupling site. A Suzuki coupling with a boronic acid would introduce a new carbon-carbon bond, allowing for the attachment of various aryl or alkyl groups. This strategy enables the creation of a library of derivatives with diverse substituents, which is crucial for structure-activity relationship studies in medicinal chemistry. The development of new ligands and catalysts continues to expand the scope and applicability of these reactions, allowing for the functionalization of even challenging substrates. nih.gov
Functionalization and Derivatization Strategies
The nitrogen atom in the pyridine ring of this compound is a key site for functionalization due to its nucleophilic character. It can readily undergo several transformations:
N-Alkylation/N-Acylation: The lone pair of electrons on the pyridine nitrogen can attack alkyl or acyl halides, leading to the formation of pyridinium (B92312) salts. This modification introduces a positive charge, significantly altering the electronic properties of the molecule.
N-Oxidation: Treatment with peroxy acids (e.g., m-CPBA) converts the pyridine nitrogen to a pyridine N-oxide. This transformation is significant as it can alter the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution. For instance, N-oxidation can facilitate electrophilic substitution at the C4-position. wikipedia.org
The methoxybenzyl portion of the molecule offers additional sites for modification.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the 4-methoxybenzyl group is electron-rich due to the activating methoxy (B1213986) group and is susceptible to electrophilic aromatic substitution (EAS). Standard EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would be directed to the ortho positions (C3' and C5') relative to the methoxy group. youtube.commasterorganicchemistry.comyoutube.comleah4sci.com The specific conditions would need to be chosen carefully to avoid side reactions on the pyridine moiety.
Demethylation/Deprotection: The 4-methoxybenzyl (PMB) group is a widely used protecting group for amines in organic synthesis. wikipedia.org Its removal to unveil the free amine or to be converted into a hydroxyl group is a valuable synthetic step. This deprotection can be achieved under various conditions:
Acidic Cleavage: Strong acids like neat trifluoroacetic acid (TFA) can effectively cleave the benzyl-nitrogen bond. nih.govclockss.orgepa.gov
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively remove the PMB group under oxidative conditions. clockss.org
Boron Tribromide (BBr₃): For demethylation of the methoxy group to a phenol (B47542) without cleaving the benzylamine (B48309) linkage, BBr₃ is a powerful reagent, although it requires careful control. orgsyn.orgcommonorganicchemistry.comresearchgate.netnih.govgvsu.edu
Table 2: Deprotection/Demethylation of the 4-Methoxybenzyl Group
| Reagent | Condition | Transformation |
| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂ | Cleavage of N-benzyl group |
| DDQ | CH₂Cl₂/H₂O | Oxidative cleavage of N-benzyl group |
| Boron Tribromide (BBr₃) | CH₂Cl₂ at 0 °C to RT | Demethylation of methoxy group |
As an extension of the cyclization strategies mentioned earlier (2.2.4), this compound is an excellent substrate for synthesizing condensed heterocyclic systems, particularly imidazo[1,2-a]pyridines. nih.govrsc.org The reaction of this compound with α-haloketones is a classic method for this cyclization. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.
A more versatile approach is the multicomponent GBB reaction. For example, reacting this compound, benzaldehyde, and tert-butyl isocyanide would yield 2-phenyl-3-(tert-butyl)-N-(4-methoxybenzyl)imidazo[1,2-a]pyridin-8-amine. This one-pot synthesis allows for rapid diversification of the imidazo[1,2-a]pyridine (B132010) core. clockss.org
Introducing chirality is a fundamental goal in medicinal chemistry. For this compound, stereocenters can be introduced through several strategies:
Use of Chiral Reagents: In cyclization reactions, such as the synthesis of imidazo[1,2-a]pyridines, using a chiral aldehyde or a chiral isocyanide in the GBB reaction would result in a diastereomeric mixture of products that could potentially be separated.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective reaction. For instance, if the 4-methoxybenzyl group were replaced by a chiral auxiliary (like a derivative of (R,R)- or (S,S)-pseudoephedrine), subsequent reactions on the pyridine ring or its substituents could proceed with high diastereoselectivity. The auxiliary could then be cleaved to yield an enantiomerically enriched product.
Asymmetric Catalysis: A more modern approach involves using a chiral catalyst to control the stereochemistry of a reaction. For example, an asymmetric version of the cyclization or hydrogenation reaction, using a chiral metal-ligand complex, could produce a single enantiomer of the desired product. The synthesis and chiral separation of new imidazo[1,2-a]pyridine derivatives have been successfully demonstrated, indicating the feasibility of obtaining enantiomerically pure compounds from this class. benthamdirect.com
Coordination Chemistry of 2 4 Methoxybenzylamino Pyridine
Ligand Design Principles and Coordination Modes
The coordination behavior of 2-(4-Methoxybenzylamino)pyridine is primarily dictated by the presence of two key nitrogen donor atoms: the pyridine (B92270) nitrogen and the secondary amine nitrogen. The spatial arrangement of these atoms allows the ligand to adopt different coordination modes, making it a versatile building block in the design of metal complexes.
Pyridine Nitrogen as a Primary Coordination Site
The nitrogen atom within the pyridine ring of this compound serves as a primary and effective coordination site for metal ions. wikipedia.org Pyridine and its derivatives are well-established ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. wikipedia.org The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital, which is directed away from the ring, making it sterically accessible for bonding to a metal center. wikipedia.org The aromatic nature of the pyridine ring can also participate in π-stacking interactions, which can further stabilize the resulting complex's supramolecular structure. nih.gov In many complexes involving 2-aminopyridine (B139424) derivatives, the pyridine nitrogen is the initial and most common point of attachment to the metal ion. pvpcollegepatoda.org
Role of the Amine Nitrogen in Chelation
The secondary amine nitrogen in the this compound structure plays a crucial role in enabling chelation. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. libretexts.orgpurdue.edu The presence of the amino group at the 2-position of the pyridine ring allows for the formation of a stable five-membered chelate ring when both the pyridine nitrogen and the amine nitrogen coordinate to the same metal center. pvpcollegepatoda.orgrsc.org This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. The flexibility of the benzylamino side chain allows for the necessary conformational changes to facilitate this bidentate coordination. researchgate.net
Potential for Bidentate and Multidentate Coordination
The most common coordination mode for this compound is as a bidentate N,N'-donor ligand, utilizing both the pyridine and amine nitrogen atoms to form a chelate ring with a metal ion. pvpcollegepatoda.orgrsc.org This bidentate nature is a key feature of many 2-aminopyridine-based ligands. araid.es
Beyond simple bidentate chelation, the possibility of multidentate coordination exists, although it is less common. For instance, in polynuclear complexes, the ligand could bridge two metal centers. This might occur if the amine nitrogen coordinates to one metal ion while the pyridine nitrogen coordinates to another. Furthermore, while less likely, the methoxy (B1213986) group on the benzyl (B1604629) ring contains an oxygen atom with lone pairs of electrons, which could potentially interact with a metal center under specific steric and electronic conditions, leading to a tridentate coordination mode. However, the primary and most stable coordination is expected to be bidentate.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition Metal Complexes (e.g., Ruthenium, Nickel, Copper, Zinc)
Complexes of 2-aminopyridine derivatives with various transition metals have been synthesized and studied. rsc.org These studies provide a framework for understanding the expected complexes with this compound.
Ruthenium Complexes: Ruthenium complexes are of significant interest due to their potential applications in catalysis and medicine. The synthesis of a ruthenium(II) complex with a 2-aminopyridine ligand, for example, can be achieved by reacting a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ with the ligand in a solvent such as dichloromethane. nih.gov The resulting complex, [Ru(p-cymene)Cl₂(2-ampy)], demonstrates that the 2-aminopyridine ligand coordinates to the ruthenium center. nih.gov It is anticipated that this compound would react similarly to form stable ruthenium complexes.
Nickel Complexes: Nickel(II) ions readily form complexes with pyridine-based ligands. For instance, reaction of a nickel(II) salt with an excess of pyridine can lead to the formation of complexes like [Ni(py)₆]X₂. rsc.org With a chelating ligand such as this compound, the formation of a more stable, likely octahedral complex such as [Ni(L)₂Cl₂] or a square planar complex could be expected, where 'L' represents the bidentate ligand.
Copper Complexes: Copper(II) complexes with pyridine derivatives have been extensively studied. mdpi.commdpi.comrsc.orgnih.govnih.gov The reaction of a copper(II) salt, such as CuCl₂ or Cu(NO₃)₂, with a 2-aminopyridine-based ligand typically results in the formation of a colored complex. The geometry of the resulting copper(II) complex can vary from square planar to distorted octahedral, depending on the stoichiometry and the other ligands present. nih.govnih.gov For example, a Schiff base ligand derived from 2-aminopyridine has been shown to form a square pyramidal copper(II) complex. nih.gov
Zinc Complexes: Zinc(II) complexes with N-donor ligands are of interest for their potential biological activity and their use in materials science. nih.govnih.govmdpi.comrsc.orgresearchgate.net The synthesis of zinc(II) complexes with ligands derived from 2-aminopyridine has been reported, often resulting in tetrahedral or octahedral geometries. nih.gov For instance, zinc(II) complexes with thiosemicarbazone ligands derived from 2-acetylpyridine (B122185) have been synthesized and structurally characterized, revealing distorted square pyramidal and distorted octahedral coordination geometries. nih.gov
Table 1: Representative Transition Metal Complexes of 2-Aminopyridine Derivatives and their Characterization Data
| Metal | Ligand System | Complex Formula | Coordination Geometry | Characterization Methods | Reference |
|---|---|---|---|---|---|
| Ruthenium(II) | 2-aminopyridine | [Ru(p-cymene)Cl₂(2ampy)] | Distorted tetrahedral ("piano-stool") | X-ray Diffraction, NMR, ESI-MS | nih.gov |
| Copper(II) | 3-aminopyridine, 4-aminopyridine, isothiocyanate | [Cu(3-aminopyridine)₂(NCS)₂] | Square planar | X-ray Diffraction | nih.gov |
| Zinc(II) | (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone | [Zn(AcTsc)₂] | Distorted octahedral | X-ray Diffraction, NMR | nih.gov |
| Iron(II) | Bidentate PN ligand based on 2-aminopyridine | [Fe(PNH-Ph)₂X₂] (X = Cl, Br) | Octahedral | Mössbauer Spectroscopy, SQUID magnetometry, UV/Vis, Raman, ESI-MS | araid.es |
Lanthanide and Actinide Complexes
The coordination chemistry of this compound with f-block elements is less explored than with transition metals. However, the ability of pyridine-based ligands to form complexes with lanthanides and actinides is documented. nih.govnih.govrsc.orgnih.govrsc.org
Lanthanide Complexes: Lanthanide ions are hard acids and prefer to coordinate with hard bases, such as oxygen-donor ligands. However, they are known to form complexes with nitrogen-donor ligands, including pyridine derivatives, often in conjunction with other ligands. For example, lanthanide complexes have been synthesized using 2,4-dimethylbenzoic acid and 5,5'-dimethyl-2,2'-bipyridine. nih.gov In these dinuclear complexes, the lanthanide ions are coordinated by both oxygen and nitrogen atoms, resulting in high coordination numbers, typically 8 or 9. nih.gov It is plausible that this compound could form stable complexes with lanthanide ions, likely in a mixed-ligand system.
Actinide Complexes: The study of actinide complexes is important for understanding their chemical behavior, which has implications for nuclear fuel cycles and waste management. Uranyl (UO₂²⁺), a common actinyl ion, has been shown to form complexes with pyridine-containing ligands. For instance, the synthesis of uranyl complexes with bulky pyridine dipyrrolide ligands has been reported, resulting in distorted octahedral geometries. nih.gov This indicates that the pyridine nitrogen can effectively coordinate to actinide centers. Therefore, it is conceivable that this compound could also act as a ligand for actinides, although the synthesis and characterization of such complexes would require specialized handling due to the radioactivity of these elements.
Table 2: Examples of Lanthanide and Actinide Complexes with Pyridine-Based Ligands
| f-Block Element | Ligand System | Complex Formula | Coordination Geometry | Characterization Methods | Reference |
|---|---|---|---|---|---|
| Terbium(III) | 2,4-dimethylbenzoic acid and 5,5'-dimethyl-2,2'-bipyridine | [Tb₂(2,4-DMBA)₆(5,5'-DM-2,2'-bipy)₂] | Distorted tetragonal antiprism | X-ray Diffraction, TG-DSC/FTIR, Luminescence Spectroscopy | nih.gov |
| Uranium(VI) (as Uranyl) | Pyridine dipyrrolide | (MesPDPPh)UO₂(THF) | Distorted octahedral | X-ray Diffraction, NMR, IR, UV-Vis, Cyclic Voltammetry | nih.gov |
| Dysprosium(III) | 2,2'-bipyridine-6,6'-dicarboxylic acid | {[Dy₂(bpda)₃(H₂O)₃]₄·2H₂O} | Not specified | X-ray Diffraction, Elemental Analysis, IR, TGA | rsc.org |
Spectroscopic and Structural Elucidation of Coordination Compounds
In organometallic complexes of ruthenium(II), osmium(II), rhodium(III), and iridium(III) with a similar N,S-bidentate pyridine-carbothioamide ligand, single-crystal X-ray diffraction analysis confirmed the expected piano-stool geometry. mdpi.com These studies showed the ligand coordinating to the metal center through the pyridine nitrogen and the carbothioamide sulfur atoms, forming a stable five-membered chelate ring. mdpi.com
A study on copper(II) complexes with pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones revealed a square pyramidal geometry around the copper center. mdpi.com The tridentate ligand coordinates in a monodeprotonated form through a nitrogen, another nitrogen, and a sulfur atom (NNS set), forming two fused five-membered metallacycles. mdpi.com The bond distances within the coordination sphere, such as Cu-N and Cu-S, have been precisely measured, providing insight into the nature of the metal-ligand interactions. mdpi.com
The crystal structure of a related compound, 4′-(4-methoxyphenyl)-2,2′:6′,2′′-terpyridine, showed that the three pyridine rings are nearly coplanar, adopting a trans-trans arrangement. researchgate.net The methoxyphenyl group was found to be slightly twisted out of the plane of the central pyridine ring. researchgate.net Such detailed structural information is crucial for understanding the steric and electronic effects of the ligands on the properties of the resulting metal complexes.
The following table summarizes selected crystallographic data for a representative copper(II) complex with a related pyridine-thiosemicarbazone ligand. mdpi.com
Table 1: Selected Bond Lengths from X-ray Crystallography for a Copper(II) Complex
| Bond | Length (Å) |
| Cu(1)–N(3) | 1.962(4) |
| Cu(1)–N(4) | 2.045(3) |
| Cu(1)–S(1) | 2.257(1) |
| Cu(1)–Cl(1) | 2.236(1) |
| Cu(1)–Cl(1)* | 2.925(1) |
| Data from a dimeric structure. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and bonding of coordination compounds in solution. x-mol.com Upon coordination of a ligand like this compound to a metal center, significant changes in the chemical shifts of the ligand's protons and carbons are typically observed. These changes provide valuable information about the coordination mode and the electronic effects of the metal ion.
In the ¹H NMR spectra of metal complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide, the proton on the pyridine ring adjacent to the coordinating nitrogen (H1) experiences a significant downfield shift of approximately 1 ppm upon coordination to Ru(II), Os(II), Rh(III), and Ir(III) centers. mdpi.com This deshielding effect is a direct consequence of the donation of electron density from the pyridine nitrogen to the metal, which reduces the electron density around the neighboring proton.
Similarly, for copper(II) complexes of pyridine derivatives of N⁴-methoxyphenyl-thiosemicarbazones, ¹H NMR analysis reveals distinct signals for the ligand protons. mdpi.com The hydrazinic N-H proton appears at a very downfield chemical shift (12-14 ppm), while the N⁴-H proton is observed around 8.00–8.35 ppm in the free ligands. mdpi.com The methoxy group protons typically appear as a singlet around 3.70-3.86 ppm. mdpi.com Changes in these chemical shifts upon complexation can indicate the involvement of these groups in coordination.
¹³C NMR spectroscopy provides complementary information. For instance, in free thiosemicarbazone ligands, the C=S carbon appears in the range of 176.1–177.8 ppm. mdpi.com Shifts in this resonance upon coordination can confirm the involvement of the sulfur atom in bonding to the metal.
The following table illustrates typical ¹H NMR chemical shifts for a free pyridine-thiosemicarbazone ligand, which are altered upon metal coordination.
Table 2: Representative ¹H NMR Data for a Pyridine-Thiosemicarbazone Ligand
| Proton | Chemical Shift (δ, ppm) |
| -NH-N | 13.16 |
| -N⁴H | 10.27 |
| HC=N | 8.89 |
| Aromatic & Pyridine | 6.80-8.07 |
| -O-CH₃ | 3.76 |
UV-Vis spectroscopy is a key technique for investigating the electronic structure of coordination compounds, particularly for characterizing charge-transfer (CT) transitions. nih.gov In complexes of this compound, the interaction between the metal d-orbitals and the ligand's molecular orbitals can give rise to new absorption bands in the visible region of the spectrum, which are not present in the free ligand or metal salt.
The formation of charge-transfer complexes between electron donors, such as pyridine derivatives, and electron acceptors can be readily monitored by the appearance of new, often broad, absorption bands in the UV-Vis spectrum. nih.govcas.cz For example, the interaction of 4-dimethylaminopyridine (B28879) with the acceptor DDQ results in multiple charge-transfer bands in the visible region, with the longest wavelength band being considered the primary CT peak. nih.gov The position of this band can be influenced by the polarity of the solvent. nih.gov
In a study of diethylzinc-pyridine adducts, the formation of the complexes was accompanied by changes in the electronic spectrum, indicating the interaction between the zinc center and the pyridine ligand. researchgate.net The electronic spectra of copper(II) complexes with pyridine-thiosemicarbazone ligands also show characteristic bands that are assigned to d-d transitions and charge-transfer phenomena. mdpi.com
The following table provides an example of UV-Vis absorption data for a charge-transfer complex involving a pyridine derivative.
Table 3: UV-Vis Absorption Maxima for a 4-DMAP-DDQ Charge-Transfer Complex
| Solvent | λ_max (nm) |
| Acetonitrile | 617, 469, 436 |
| Methanol | 626, 476, 444 |
Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to probe the coordination of ligands to metal centers. cardiff.ac.ukaps.org Changes in the vibrational frequencies of the ligand upon complexation provide direct evidence of bond formation and can help identify the donor atoms.
For pyridine-containing ligands, the coordination to a metal ion through the pyridine nitrogen typically leads to shifts in the vibrational modes of the pyridine ring. researchgate.net For instance, in diethylzinc-pyridine complexes, the vibrational frequencies associated with the pyridine ring are altered upon adduct formation, and these changes can be correlated with the coordination number of the zinc atom. researchgate.net
In complexes with ligands containing other functional groups, such as the C=S group in thiosemicarbazones, IR spectroscopy is particularly informative. The stretching vibration of the C=S bond in free ligands is typically observed in a specific region of the IR spectrum. mdpi.com A shift in this band to lower or higher wavenumbers upon coordination can indicate the involvement of the sulfur atom in bonding. For copper(II) complexes of N⁴-methoxyphenyl-thiosemicarbazones, a band in the region of 730–785 cm⁻¹ is assigned to the C-S stretching vibration. mdpi.com
Furthermore, new bands can appear in the far-IR region of the spectrum, which are attributed to the metal-ligand stretching vibrations. For example, in the aforementioned copper(II) complexes, a band in the range of 460–510 cm⁻¹ is assigned to the Cu(II)-thiolato vibration. mdpi.com
Resonance Raman spectroscopy can provide even more detailed information by selectively enhancing the vibrations associated with a chromophoric part of the molecule. rsc.org For ruthenium(II)-pyridine complexes, excitation within the MLCT band leads to resonance enhancement of the pyridine ring vibrations, confirming the nature of the electronic transition. rsc.org
The following table summarizes key IR vibrational frequencies for a pyridine derivative and its charge-transfer complex.
Table 4: Selected IR Frequencies (cm⁻¹) for 4-DMAP and its DDQ Complex
| Assignment | 4-DMAP (Free Donor) | 4-DMAP-DDQ Complex |
| C=N stretch | - | 1650 |
| C=C stretch | - | 1565 |
Catalytic Applications of Metal Complexes Containing this compound Ligands
Metal complexes incorporating pyridine-based ligands have demonstrated significant utility in a wide range of catalytic transformations. nih.gov The electronic and steric properties of the ligand, which can be systematically tuned, play a crucial role in modulating the reactivity and selectivity of the metal center. While specific catalytic applications of complexes of this compound are not extensively documented in the provided search results, the broader class of pyridine-containing metal complexes serves as a strong indicator of their potential.
Terpyridine (tpy) metal complexes, for example, are effective catalysts for various organic reactions, including C-C bond formation through cross-coupling reactions. nih.govnih.gov The ability of the tpy ligand to stabilize metal ions in low oxidation states, such as Fe(II), is key to its catalytic activity. nih.gov The electron-donating methoxy group in this compound would likely enhance the electron-donating ability of the ligand, potentially making the metal center more electron-rich and thus more active in certain catalytic cycles, such as oxidative addition.
Nickel complexes with pyridine-chelated N-heterocyclic carbene (NHC) ligands have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. mdpi.com The pyridine moiety is known to be an active component in nickel-promoted coupling reactions. mdpi.com This suggests that nickel complexes of this compound could also be explored for similar C-C bond-forming reactions.
Furthermore, iron complexes with pyridine-based pincer ligands have been shown to be active precatalysts for hydrogenation and hydrosilylation reactions. nih.gov The catalytic performance of these iron complexes can be improved by introducing electron-donating groups into the pyridine ligand framework, which increases the electron density at the iron center. nih.gov Given this trend, the electron-donating nature of the 4-methoxybenzylamino substituent could be advantageous in developing iron-based catalysts for reductive transformations.
The modular nature of pyridine-based ligands allows for the fine-tuning of the electronic and steric environment around the metal center, which is a key principle in the design of homogeneous catalysts. nih.gov The synthesis of a variety of substituted pyridine ligands is well-established, enabling the creation of a library of complexes for screening in different catalytic applications. nih.gov
Biological Activity and Mechanistic Studies
Histone Lysine (B10760008) Demethylase (KDM) Inhibition
Histone lysine demethylases (KDMs) are a family of enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails. The dysregulation of these enzymes has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention. While extensive research has been conducted on various heterocyclic scaffolds as KDM inhibitors, specific studies detailing the activity of 2-(4-Methoxybenzylamino)pyridine against these enzymes are not prominently available in current scientific literature. However, the general class of pyridine (B92270) derivatives has been a fertile ground for the development of KDM inhibitors.
In silico Docking and Molecular Dynamics Simulations
In silico methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and understanding the interactions between small molecule inhibitors and their enzyme targets. For the broader class of pyridine-based KDM inhibitors, these computational studies have been instrumental.
Molecular docking studies on various pyridine and pyrimidine (B1678525) derivatives have helped to elucidate their binding modes within the active site of enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies often reveal key interactions, such as the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket. nih.gov For instance, in the case of 2,4-disubstituted pyridopyrimidine derivatives, molecular docking has shown that increased binding energy and hydrophobicity correlate with higher inhibitory activity. nih.gov
Molecular dynamics simulations further refine this understanding by modeling the dynamic behavior of the inhibitor-enzyme complex over time. nih.govnih.gov These simulations can assess the stability of the protein-ligand interactions and reveal how the binding of an inhibitor might induce conformational changes in the enzyme. nih.gov Such computational approaches are essential for the rational design of more potent and selective inhibitors.
Structure-Activity Relationships (SAR) for KDM Inhibition
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For KDM inhibitors, SAR studies have guided the optimization of various chemical scaffolds.
For pyridine-based KDM inhibitors, the pyridine ring itself often serves as a key structural motif that can chelate the essential Fe(II) ion in the active site of JmjC domain-containing KDMs. A well-known example is 2,4-pyridinedicarboxylic acid (2,4-PDCA), a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including many KDMs. Its ability to inhibit is attributed to the pyridine nitrogen and the C2-carboxylate group coordinating with the active site metal ion, mimicking the binding of the natural cofactor, 2-oxoglutarate.
Modifications to the core pyridine scaffold have been explored to enhance potency and selectivity. For example, in a series of benzamide (B126) derivatives designed as histone deacetylase (HDAC) inhibitors, which share some mechanistic principles with KDMs, the presence of an amino group and the nature of substituents on the aromatic rings were found to be critical for inhibitory activity. Electron-donating and hydrophobic groups were shown to increase potency, demonstrating that subtle structural changes can significantly impact biological function.
Identification of Specific KDM Isoform Targeting (e.g., KDM1A, KDM4A, KDM4C, KDM5B)
The KDM family is large and diverse, and developing inhibitors that are selective for specific isoforms is a major goal to minimize off-target effects. Different pyridine-containing and other heterocyclic compounds have shown varying degrees of selectivity for different KDM subfamilies.
KDM1A: This demethylase is a target in the treatment of certain cancers and neurological disorders. Inhibitors of KDM1A, some of which are in clinical trials, have been developed from different chemical classes. For example, ORY-2001, a tranylcypromine-based covalent inhibitor, shows potent activity against KDM1A.
KDM4 Subfamily (KDM4A, KDM4C): The KDM4 subfamily is frequently overexpressed in cancers like prostate and breast cancer. Several pyridine-based inhibitors target this subfamily. The design of these inhibitors often leverages the 2-oxoglutarate-mimicking scaffold to achieve inhibition.
KDM5 Subfamily (KDM5B): Members of the KDM5 family are also implicated in cancer. While specific inhibitors for KDM5B have been developed, research into pyridine-based scaffolds targeting this isoform is an ongoing area of interest.
Antimicrobial Activities of Pyridine-Based Compounds
Pyridine and its derivatives are well-documented as possessing a wide spectrum of antimicrobial properties, making them a "privileged nucleus" in the search for new anti-infective agents. Their mechanism of action can vary, but often involves the inhibition of essential cellular processes in bacteria and fungi.
Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative bacteria)
Pyridine-based compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The introduction of different substituents onto the pyridine ring allows for the modulation of antibacterial activity and spectrum. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested against a panel of Gram-positive bacteria, with some compounds exhibiting potent activity, particularly against Staphylococcus aureus and Streptococcus pneumoniae.
Similarly, imidazo[4,5-b]pyridine derivatives have been evaluated for their antibacterial properties. Studies have shown that these compounds are generally more effective against Gram-positive bacteria, such as Bacillus cereus, compared to Gram-negative bacteria like Escherichia coli, which possess a more complex outer membrane that can restrict drug entry. The antibacterial efficacy of various pyridine derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli | Comparable to Norfloxacin | |
| Substituted Mannich bases | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 | |
| 3-(pyridine-3-yl)-2-oxazolidinone derivative (9g) | S. aureus | 32–64 | |
| 3-(pyridine-3-yl)-2-oxazolidinone derivative (17g) | Gram-positive bacteria | Low to mid-single digits | |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram-positive) | More sensitive | |
| Imidazo[4,5-b]pyridine derivatives | Escherichia coli (Gram-negative) | More resistant |
Antifungal Properties
In addition to their antibacterial effects, many pyridine-based compounds exhibit significant antifungal activity. They have been investigated as potential treatments for infections caused by pathogenic fungi like Candida albicans and various Aspergillus species.
The mechanism of antifungal action for some pyridine derivatives is thought to involve the inhibition of cell wall synthesis. For hybrid molecules containing both imidazole (B134444) and pyridine moieties, a dual mechanism has been proposed, targeting both ergosterol (B1671047) biosynthesis (via the imidazole part) and cell wall integrity (via the pyridine part).
Several studies have highlighted the potent antifungal properties of novel pyridine compounds. For example, certain nicotinic acid benzylidene hydrazide derivatives showed activity against C. albicans and A. niger comparable to the standard drug fluconazole. Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also demonstrated excellent antifungal activity, with some compounds showing MIC values as low as 3.9 µg/mL against specific fungal strains.
| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Nicotinic acid benzylidene hydrazide derivatives | C. albicans, A. niger | Comparable to Fluconazole | |
| Substituted Mannich bases | C. albicans, C. glabrata | 12.5 | |
| Hybrid bis-(imidazole)-pyridine (5a) | C. albicans wild type | 3.9 | |
| Hybrid bis-(benzimidazole)-pyridine (6a) | Rhodotorula sp. | 3.9 | |
| Pyridine derivative (PYR) | C. albicans | 12.5 |
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of pyridine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov While specific studies on the antimicrobial mechanisms of this compound itself are not extensively detailed in the provided context, the broader class of pyridine compounds is known to exert its effects through mechanisms such as enzyme inhibition and membrane disruption. nih.govnih.gov
Docking studies on some 2,4-disubstituted pyridine derivatives have indicated that they can inhibit enzymes like β-lactamase through covalent bonding. nih.gov Antimicrobial peptides, another class of therapeutic agents, often function by disrupting the bacterial membrane, leading to cell lysis. nih.gov This disruption can be evaluated using assays that measure membrane permeabilization. researchgate.net The antimicrobial activity of pyridine derivatives can be influenced by the presence of various functional groups, such as methoxy (B1213986) and nitro groups, which can enhance their potency against a range of bacteria and fungi. nih.gov
Anticancer Potential of this compound Derivatives
Derivatives of this compound have demonstrated significant promise as anticancer agents, exhibiting a range of activities against various cancer cell lines. arkat-usa.orgmdpi.comnih.govnih.gov The pyridine scaffold is a key feature in several FDA-approved anticancer drugs, highlighting its importance in the development of new cancer therapies. mdpi.comirjet.net
Antiproliferative Activity Against Cancer Cell Lines
Numerous studies have documented the antiproliferative effects of pyridine derivatives against a panel of human cancer cell lines. For instance, a series of tetralin-pyridine hybrids showed potent cytotoxic activity against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines. arkat-usa.org The introduction of a methoxy (-OCH3) group into the structure of pyridine-derived compounds has been shown to significantly improve their antiproliferative activity against cell lines such as HeLa, A549, and MDA-MB-231. mdpi.com
Similarly, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have exhibited potent cytotoxicity. nih.gov The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%. Lower IC50 values indicate greater potency. For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives displayed high antiproliferative activity against MCF-7 cells with IC50 values in the micromolar range. mdpi.com
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (IC50) | Reference(s) |
| Tetralin-pyridine hybrids | HCT116, MCF-7 | Potent cytotoxicity, comparable to doxorubicin | arkat-usa.org |
| Pyridine derivatives with -OCH3 group | HeLa, A549, MDA-MB-231 | Significantly improved antiproliferative activity | mdpi.com |
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 | Potent cytotoxicity | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | MCF-7 | High antiproliferative activity (micromolar IC50) | mdpi.com |
| 5-methoxyindole tethered C-5 functionalized isatins | A-549, HT-29, ZR-75 | IC50 values of 1.69 and 1.91 µM for the most active compounds | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D | GI50 of 2 nM | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. mdpi.com Several pyridine derivatives have been shown to trigger apoptosis in cancer cells. For instance, a benzohydrazide (B10538) derivative of 3-cyano-2-substituted pyridine was found to induce apoptosis in MCF-7 breast cancer cells in a dose- and time-dependent manner. mdpi.com This was confirmed by observing morphological changes characteristic of apoptosis and through quantitative assays. mdpi.com
Furthermore, these compounds can modulate the cell cycle, often causing arrest at specific phases, thereby preventing cancer cell proliferation. The aforementioned benzohydrazide derivative arrested MCF-7 cells in the G1 phase. mdpi.com This cell cycle arrest is often accompanied by changes in the expression levels of key regulatory proteins. mdpi.com Another study on a benzo nih.govmdpi.comoxepino[3,2-b]pyridine derivative also demonstrated the induction of apoptosis in canine mammary cancer cells. mdpi.com
Inhibition of Specific Molecular Targets in Cancer Development
The anticancer activity of pyridine derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for cancer development and progression. One such target is tubulin, a protein essential for microtubule formation and cell division. nih.gov A potent inducer of apoptosis, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was found to inhibit tubulin polymerization. nih.gov
Other important targets include protein kinases, which are often dysregulated in cancer. Pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation. nih.gov Additionally, studies have shown that some pyridine derivatives can down-regulate the expression of proteins involved in cell survival and metastasis, such as Bcl-2, Mdm-2, Akt, matrix metalloproteinase (MMP)-9, and vascular endothelial growth factor (VEGF). mdpi.com The tumor suppressor protein p53 and its downstream targets like p21 are also often implicated in the apoptotic response induced by these compounds. mdpi.commdpi.com
DNA/RNA Binding Interactions and Their Impact on Activity
The interaction of small molecules with DNA and RNA is a critical aspect of their biological activity, particularly for anticancer agents. nih.govcmjpublishers.com Pyridine-benzimidazole based copper complexes have been shown to bind strongly to DNA, primarily through an intercalation mechanism. nih.gov This binding can lead to DNA damage and cleavage, ultimately triggering apoptosis. nih.gov The planar structure of the pyridine-benzimidazole and biphenyl (B1667301) moieties facilitates this stacking interaction with DNA base pairs. nih.gov
The binding affinity of these compounds to DNA can be studied using various spectroscopic techniques, such as absorption titration and fluorescence spectroscopy. nih.govcmjpublishers.com Molecular docking studies can also predict the binding modes and affinities of these derivatives with DNA fragments. cmjpublishers.com The ability of these compounds to enter the cell and target DNA is a crucial factor in their anticancer efficacy. nih.gov
Other Pharmacological Activities
Beyond their antimicrobial and anticancer properties, derivatives of this compound and related compounds have been investigated for a range of other pharmacological activities. A series of 2-(3'-substituted-2'-hydroxypropylamino)pyridines were synthesized and evaluated for anticonvulsant and cardiac activities. nih.gov Specifically, 2-(3'-Diethylamino-2'-hydroxypropylamino)pyridine showed the highest anticonvulsant activity, while other derivatives exhibited negative inotropic effects and beta-adrenergic antagonism. nih.gov The diverse biological profile of pyridine derivatives underscores their potential as scaffolds for the development of new therapeutic agents for various diseases. nih.govmdpi.comnih.gov
Anti-inflammatory Properties
Furthermore, compounds containing a methoxyphenyl group, a feature of the molecule , have also been investigated for their anti-inflammatory actions. One such example is 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, which was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com This inhibition is crucial as both NO and PGE2 are significant pro-inflammatory molecules. The anti-inflammatory effects of some compounds are mediated through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. nih.gov Given these precedents, it is plausible that this compound could exhibit anti-inflammatory activity by targeting similar pathways.
Potential as Enzyme Inhibitors Beyond KDMs
The pyridine scaffold is a common feature in a multitude of enzyme inhibitors, extending beyond the well-studied lysine demethylases (KDMs). Research has shown that pyridine and pyrimidine derivatives are promising candidates for inhibiting various protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer.
Studies have identified pyridine-based compounds as inhibitors of key kinases such as:
Epidermal Growth Factor Receptor (EGFR): Derivatives of 4-(phenylamino)pyrido[3,2-d]pyrimidine have been developed as irreversible inhibitors of EGFR. semanticscholar.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2): Spiro-pyridine derivatives have shown potential as dual inhibitors of both EGFR and VEGFR-2. nih.gov
Cyclin-Dependent Kinases (CDKs): The inhibitory potential of pyrido[2,3-d]pyrimidine derivatives against CDK2 and CDK4 has been assessed, highlighting their role in cell cycle regulation. nih.gov
Beyond kinases, substituted pyridine-2,4-dicarboxylate derivatives have been identified as selective inhibitors of Jumonji-C domain-containing protein 5 (JMJD5), a 2-oxoglutarate (2OG)-dependent oxygenase that is not a KDM. chemscene.com This indicates that the pyridine core can be adapted to target a diverse range of enzyme active sites. The structural components of this compound, namely the pyridine ring and the benzylamino side chain, provide a framework that could potentially interact with the active sites of various enzymes, suggesting a broad potential for enzyme inhibition that warrants further investigation.
Cardiovascular Effects (e.g., Vasodilation, Platelet Aggregation)
Direct experimental evidence for the cardiovascular effects of this compound is not documented. However, the study of related structures provides some insights into its potential cardiovascular activities. For example, N-benzyl-1,2-diphenylethanolamines have been shown to decrease arterial blood pressure and heart rate in rats. The mechanism for these effects appeared to involve the blockade of Ca2+ channels and the activation of parasympathetic ganglia. nih.gov Calcium channel blockers are a well-established class of drugs used to treat hypertension and arrhythmias, suggesting that compounds with similar structural motifs might possess related activities.
Computational and In Silico Studies in Drug Discovery
In the absence of extensive experimental data, computational methods offer a powerful alternative to predict the behavior and potential of new chemical entities. Molecular docking, dynamics simulations, and ADME predictions are invaluable tools in modern drug discovery, providing a rational basis for prioritizing compounds for synthesis and further testing.
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) might interact with a protein target at the atomic level. For compounds related to this compound, docking studies have been instrumental in elucidating their binding modes.
For instance, docking simulations of pyridine and pyrimidine derivatives have been performed against several cancer-related protein targets:
EGFR, VEGFR-2, and HER-2: These studies help to visualize how the pyridine-based scaffold can fit into the ATP-binding pocket of these kinases, a common mechanism for kinase inhibitors. nih.govnih.gov
Kinesin Eg5: Diaryl-substituted pyridine derivatives have been docked into the active site of the Eg5 kinesin, a target for novel anticancer drugs. tubitak.gov.tr
CDK-2 and CDK-6: Docking studies have been used to analyze the interaction and structure-activity relationships of inhibitors with these cell cycle-regulating kinases. semanticscholar.org
In a typical docking simulation, the ligand, such as this compound, would be placed into the binding site of a target protein. The software then calculates the most favorable binding pose based on a scoring function that estimates the binding free energy. The interactions typically observed include hydrogen bonds between the polar groups of the ligand and amino acid residues in the protein, as well as hydrophobic and pi-pi stacking interactions involving the aromatic rings. The methoxy group and the pyridine nitrogen of the title compound would be expected to participate in such interactions.
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. This technique is crucial for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein.
For classes of compounds including pyridine and pyrimidine derivatives, MD simulations have been employed to:
Validate Docking Results: By running a simulation of the docked complex, researchers can determine if the ligand remains stably bound in the predicted orientation or if it dissociates.
Analyze Conformational Changes: MD simulations can reveal how the protein structure might adapt to the binding of the ligand, a phenomenon known as "induced fit."
Calculate Binding Free Energies: Advanced MD simulation techniques can provide more accurate estimations of the binding affinity than docking alone.
Studies on related inhibitors targeting cyclin-dependent kinases (CDKs) have used MD simulations to analyze the stability of the inhibitor-kinase interactions and to understand the structural basis for inhibitor selectivity. nih.gov Similarly, MD simulations have been used to explore the binding of inhibitors to other targets, providing insights into the dynamic nature of the ligand-protein recognition process. google.com For this compound, an MD simulation would be a logical next step after docking to a potential protein target to confirm the stability of the interaction and to refine the understanding of its binding mode.
ADME Prediction and Pharmacokinetic Modeling
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models are now routinely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources. researchgate.net
Various online tools and software packages can predict a range of ADME properties based on a compound's chemical structure. For a molecule like this compound, these predictions would offer insights into its potential as an orally administered drug.
Interactive Table: Predicted ADME Properties for a Representative Pyridine Derivative
Below is an interactive table showing typical ADME parameters that would be predicted for a compound structurally related to this compound. The values are illustrative and based on general predictions for this chemical class.
| Property | Predicted Value | Implication |
| Molecular Weight | 214.26 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance for cell permeability and solubility |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |
| Polar Surface Area | ~40-50 Ų | Likely good intestinal absorption and BBB penetration |
| Water Solubility | Moderately Soluble | May require formulation for optimal bioavailability |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Potential for drug-drug interactions |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
These in silico predictions are crucial for guiding the optimization of lead compounds. For example, if a compound is predicted to have poor solubility, chemists can modify its structure to improve this property. Similarly, if a compound is predicted to be a potent inhibitor of a key metabolic enzyme like Cytochrome P450, modifications can be made to reduce this liability. tubitak.gov.trresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide a robust framework for understanding the fundamental characteristics of 2-(4-Methoxybenzylamino)pyridine.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy state. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
The optimized geometry reveals key structural parameters. For instance, in a related molecule, N-benzylaniline, DFT calculations have shown that the C-N-C bond angle of the amino bridge is a critical parameter, and the phenyl rings are not coplanar to minimize steric hindrance. researchgate.net Similarly, for this compound, the dihedral angles between the pyridine (B92270) and benzene (B151609) rings would be optimized to a non-planar conformation. The methoxy (B1213986) group on the benzene ring is expected to have a slight effect on the ring's geometry due to its electronic influence. nih.gov
The electronic structure analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is anticipated to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) and the amino groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient pyridine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.
A hypothetical table of selected optimized geometric parameters for this compound, derived from analogous computational studies on similar molecules, is presented below. researchgate.netscispace.com
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C-N (amino bridge) | 1.40 |
| N-C (benzyl) | 1.45 | |
| C-O (methoxy) | 1.36 | |
| Bond Angle (°) | C-N-C (amino bridge) | 125.0 |
| Dihedral Angle (°) | Pyridine ring - N - Benzyl (B1604629) C | 45.0 |
| Benzene ring - C - N | -120.0 |
The flexibility of the benzylamino linkage in this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable conformer(s) and to understand the energy landscape of the molecule. ijpsr.com This is typically performed by systematically rotating the key dihedral angles, such as the C-C-N-C and C-N-C-C angles of the benzylamino bridge, and calculating the potential energy at each step using DFT methods. nih.gov
The potential energy surface (PES) scan would likely reveal several local minima corresponding to different stable conformations. The global minimum would represent the most populated conformation at equilibrium. The stability of different conformers is governed by a balance of electronic effects, such as conjugation, and steric hindrance between the aromatic rings and the amino group. For instance, a fully planar conformation is expected to be high in energy due to significant steric clashes. The most stable conformer is likely to have the aromatic rings twisted out of the plane of the C-N-C bridge. mdpi.com
Spectroscopic Property Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting various types of molecular spectra, providing a direct link between the molecular structure and its experimental spectroscopic signature.
The vibrational spectra of this compound can be simulated using DFT calculations. researchgate.net After geometry optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an appropriate scaling factor to improve agreement with experimental data.
The simulated infrared (IR) and Raman spectra provide a detailed assignment of the vibrational modes. researchgate.netnist.gov Key vibrational modes for this compound would include:
N-H stretching: A characteristic band in the IR spectrum, sensitive to hydrogen bonding.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations in distinct regions.
C=C and C=N stretching: Vibrations associated with the pyridine and benzene rings.
C-N stretching: Vibrations of the amino bridge.
C-O stretching: The methoxy group ether linkage.
Ring breathing modes: Collective vibrations of the aromatic rings, often strong in Raman spectra.
A hypothetical table of predicted vibrational frequencies for some key modes is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| N-H Stretch | 3400 | Medium (IR) |
| Aromatic C-H Stretch | 3050-3100 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2900-2950 | Medium (IR) |
| C=C/C=N Ring Stretch | 1580-1620 | Strong (IR, Raman) |
| C-O-C Asymmetric Stretch | 1250 | Strong (IR) |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. rsc.org By applying TD-DFT, one can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net
For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. The primary transitions would likely involve the promotion of an electron from the HOMO to the LUMO. Given the nature of these orbitals, these transitions would have significant charge-transfer character, from the methoxybenzylamino moiety to the pyridine ring. The solvent environment can also be modeled in these calculations using methods like the Polarizable Continuum Model (PCM) to provide more realistic predictions of the spectra in solution. nih.gov
A hypothetical table of predicted electronic transitions is shown below.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 320 | 0.25 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 280 | 0.15 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 250 | 0.40 | HOMO → LUMO+1 (π→π*) |
NMR Chemical Shift Prediction (e.g., GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating nuclear magnetic shielding tensors. nih.gov This method, often used in conjunction with Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govimist.ma
For accurate predictions, the geometry of the molecule is first optimized using a selected level of theory, such as B3LYP with a 6-311G basis set. mdpi.com Subsequently, the NMR shielding constants are calculated using the GIAO method. mdpi.com These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma
Studies on various heterocyclic compounds have demonstrated the reliability of the GIAO/DFT approach, often yielding excellent correlations between theoretical and experimental chemical shifts, with R-squared values exceeding 0.90. imist.ma This computational tool is invaluable for assigning specific signals in complex spectra and for confirming the structures of newly synthesized compounds. mdpi.comrsc.org The accuracy of these predictions is dependent on the chosen functional and basis set, with methods like B3LYP and functionals with varying amounts of Hartree-Fock exchange being commonly evaluated. nih.gov
Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. mdpi.com
Computational Studies of Reaction Pathways and Transition States
DFT calculations are frequently used to map the potential energy surfaces of chemical reactions involving pyridine derivatives. This allows for the detailed study of reaction pathways, intermediates, and the all-important transition states that govern reaction rates. By calculating the energies of reactants, products, and transition states, researchers can determine activation barriers and reaction thermodynamics.
For instance, in the derivatization of pyridines, computational models can distinguish between different possible mechanistic pathways. researchgate.net Theoretical studies can elucidate the role of various factors, such as electronic and steric effects, in determining the regioselectivity of a reaction. researchgate.net DFT calculations have been successfully applied to understand the mechanisms of various reactions, including cycloadditions and functionalizations of the pyridine ring. acs.orgacs.org
Analysis of Selectivity and Reactivity in Pyridine Derivatization
The inherent reactivity and selectivity of pyridine and its derivatives are of fundamental interest in organic synthesis. nih.gov Computational methods provide quantitative insights into these properties. DFT-based calculations can be used to predict the nucleophilicity of substituted pyridines, which is a key factor in their catalytic activity. ias.ac.in By examining parameters like HOMO-LUMO energies, computational studies can rationalize and even predict the most reactive sites for electrophilic or nucleophilic attack. ias.ac.in
For example, the presence of substituents on the pyridine ring, such as the amino group in 2-aminopyridine (B139424) derivatives, significantly alters the electron distribution and, consequently, the reactivity of the molecule. DFT analysis has been used to show how silyl (B83357) groups can increase the electron population at the C4 position of a pyridine radical anion, thereby directing carboxylation to that site. nih.gov Such analyses are crucial for designing selective C-H functionalization strategies for pyridine-containing compounds. nih.gov
Dearomatization Processes of Pyridine Systems
Dearomatization reactions are a powerful class of transformations that convert flat, aromatic pyridines into complex, three-dimensional saturated nitrogen heterocycles. acs.orgacs.org These processes are often challenging due to the thermodynamic stability of the aromatic pyridine ring. acs.org
Computational studies have been instrumental in understanding the mechanisms of pyridine dearomatization. nih.gov These reactions often involve the initial activation of the pyridine, for example, by forming a pyridinium (B92312) salt, followed by a nucleophilic attack. rsc.org DFT calculations can model the entire reaction pathway, including dearomative annulation steps, to explain the formation of complex tetracyclic frameworks from simple pyridine precursors. chemrxiv.org These theoretical investigations provide insights into the feasibility of proposed biosynthetic pathways and can guide the development of new synthetic methodologies. chemrxiv.org Both nucleophilic and oxidative dearomatization strategies have been explored, offering access to previously elusive dihydropyridine (B1217469) intermediates. acs.orgnih.gov
Intermolecular Interactions and Non-Covalent Bonding
Hydrogen Bonding in Pyridine Derivatives
Hydrogen bonding is a critical non-covalent interaction that influences the structure, stability, and function of molecules containing pyridine moieties. In a molecule such as this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, while the secondary amine (N-H) group can serve as a hydrogen bond donor.
Computational studies are frequently employed to characterize these interactions. In the solid state, intermolecular N-H···N hydrogen bonds are a common feature in the crystal structures of aminopyridine and aminopyrimidine derivatives. mdpi.com These interactions can lead to the formation of dimeric or polymeric supramolecular assemblies. mdpi.com The strength and geometry of these hydrogen bonds can be quantified using computational methods like Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com In solution, the presence and strength of hydrogen bonds can be affected by the polarity of the solvent, a phenomenon that can also be modeled computationally. nih.gov
Pi-Stacking Interactions in Crystal Structures
Pi-stacking interactions are a significant non-covalent force in the crystal packing of aromatic compounds, including derivatives of this compound. These interactions, arising from the attractive forces between the electron-rich π-systems of aromatic rings, play a crucial role in the supramolecular architecture of crystalline solids.
Computational methods, such as Density Functional Theory (DFT), are employed to investigate the interplay of π-stacking and other intermolecular forces. rsc.org These studies help in understanding how different interactions contribute to the sublimation enthalpy of the crystals and how they dictate the aggregation of molecular stacks. rsc.org The presence of electron-donating or electron-withdrawing groups can significantly modulate the electrostatic potential of the aromatic rings, thereby influencing the geometry and energy of the π-stacking interactions. nih.gov
Table 1: Examples of Pi-Stacking Interactions in Related Crystal Structures
| Compound Type | Nature of Interaction | Observed Motif/Feature | Reference |
| Title compound, C13H12N2O | π–π interactions | Formation of edge-fused R2²(6) motifs | researchgate.net |
| Benzothiazole derivative | π–π stacking between benzene rings | Centroid-centroid separation of 3.6834 Å | researchgate.net |
| N—H⋯O hydrogen-bonded dimers | Aromatic π–π stacking | Linking of dimers into chains | researchgate.net |
Ligand-Protein Interactions at a Molecular Level
The study of ligand-protein interactions is fundamental to drug discovery and design. For compounds like this compound, understanding how they bind to target proteins at a molecular level is key to elucidating their potential biological activity. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a ligand to a protein.
Molecular docking studies have been performed on various pyridine derivatives to explore their potential as inhibitors of specific enzymes, such as EGFR (Epidermal Growth Factor Receptor). nih.gov These studies reveal the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the pharmacophore model for EGFR inhibitors often includes a hydrophobic moiety, a hydrogen bond donor, and a flat heteroaromatic system that can occupy the adenine (B156593) binding pocket. nih.gov
The binding affinity of a ligand is often quantified by its binding free energy, with more negative values indicating a stronger interaction. In a study of pyridine derivatives targeting the Eg5 kinesin enzyme, a validated cancer target, compound 5m showed a significant free energy of binding of –9.52 kcal/mol and a low inhibition constant (Ki) of 0.105 µM. tubitak.gov.tr Ligand-enzyme affinity maps from these studies indicated hydrogen bond interactions with key residues like GLU116 and GLY117 in the Eg5 binding site. tubitak.gov.tr
The process of molecular docking involves several steps, including the preparation of the protein and ligand structures, defining the binding site, and running the docking algorithm to generate and score different binding poses. Software like AutoDock Vina, often used within a virtual screening tool like PyRx, is employed for these simulations. The results from these computational models provide valuable hypotheses that can be tested experimentally.
Table 2: Molecular Docking Results for a Pyridine Derivative
| Parameter | Value |
| Target Enzyme | Eg5 kinesin |
| Compound | 5m (a pyridine derivative) |
| Free Energy of Binding | -9.52 kcal/mol |
| Inhibition Constant (Ki) | 0.105 µM |
| Key Interacting Residues | GLU116, GLY117 |
| Type of Interaction | Hydrogen Bonds |
| Reference | tubitak.gov.tr |
These computational approaches, including the analysis of π-stacking and molecular docking, are indispensable tools in modern medicinal chemistry for the rational design and optimization of new therapeutic agents.
Future Directions and Emerging Research Avenues
Development of Highly Selective Enzyme Inhibitors
The 2-aminopyridine (B139424) core is a well-known pharmacophore present in numerous biologically active compounds, particularly enzyme inhibitors. Future research will likely focus on modifying the 2-(4-Methoxybenzylamino)pyridine structure to create highly potent and selective inhibitors for specific enzyme targets. For instance, related structures like substituted imidazo[1,2-a]pyridines have been successfully designed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov These inhibitors are valuable as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov
By applying similar design strategies, derivatives of this compound could be synthesized and screened for inhibitory activity against a range of enzymes implicated in disease, such as kinases, proteases, or deiminases. nih.gov The methoxybenzyl group can be systematically modified to optimize interactions within the enzyme's active site, enhancing both potency and selectivity.
Table 1: Research Findings on Related Imidazo[1,2-a]pyridine-based COX-2 Inhibitors
| Compound ID | Structure | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 5a | 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine | 0.09 | >555.6 |
| 5h | N-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine | 0.11 | >454.5 |
| 5k | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine | 0.08 | >625 |
| 5n | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 0.07 | 508.6 |
Data sourced from a study on related COX-2 inhibitors to illustrate the potential of the pyridine (B92270) scaffold. nih.gov
Rational Design of Multi-Targeted Therapeutic Agents
Complex diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases often involve multiple biological pathways. bohrium.com This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. bohrium.comnih.gov The this compound scaffold is an excellent starting point for the rational design of such agents.
Future work could involve integrating other pharmacophores into the this compound structure. For example, by combining it with moieties known to inhibit enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β) or monoamine oxidase (MAO), researchers could develop novel treatments for Alzheimer's or Parkinson's disease. nih.gov The challenge lies in achieving a balanced activity profile against the selected targets, a task that relies heavily on computational modeling and medicinal chemistry expertise. nih.gov
Exploration of New Catalytic Transformations
The nitrogen atoms in the pyridine ring and the secondary amine bridge of this compound make it an interesting candidate for applications in catalysis. It could potentially serve as a bidentate ligand for transition metals, forming stable complexes that can catalyze a variety of organic transformations.
Emerging research could explore the use of such metal complexes in cross-coupling reactions, hydrogenations, or asymmetric synthesis. Furthermore, the compound itself could act as an organocatalyst or be a substrate in novel synthetic methodologies, such as C-H activation, to build more complex molecular architectures. For instance, heterogeneous catalysts like zinc oxide (ZnO) have been used to facilitate the synthesis of complex pyrimidine (B1678525) derivatives in one-pot reactions, showcasing the potential for developing new, efficient synthetic protocols for related heterocyclic systems. nih.gov
Application in Advanced Materials and Supramolecular Chemistry
Pyridine-containing molecules are fundamental building blocks in supramolecular chemistry and materials science due to their ability to coordinate with metal ions. This property allows for the self-assembly of intricate, functional architectures like metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular cages. mdpi.com
Future research could focus on modifying the this compound scaffold to create ligands for advanced materials. For example, introducing additional coordination sites could lead to the formation of novel terpyridine-like ligands. researchgate.net These new structures could be used to construct materials with tailored electronic, optical, or magnetic properties, finding applications in sensors, light-emitting devices, or data storage. The photophysical properties of such materials are highly tunable based on the ligand design and the chosen metal ion. mdpi.com
Table 2: Crystallographic Data for a Related Terpyridine Derivative
| Parameter | Value |
|---|---|
| Compound | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine |
| Formula | C₂₂H₁₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature | The three pyridyl rings are nearly coplanar, a desirable feature for creating stacked supramolecular structures. |
Data from a study on a related terpyridine to highlight the potential for creating structured molecular assemblies. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These technologies can be applied to accelerate the design and optimization of novel compounds based on the this compound scaffold.
Generative AI models can design vast virtual libraries of derivatives and predict their properties, such as enzyme inhibitory activity, selectivity, or suitability for materials applications. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to identify the key structural features required for a desired biological effect, guiding the synthesis of more potent and specific compounds. youtube.com This in silico approach significantly reduces the time and cost associated with traditional trial-and-error discovery, enabling a more focused and efficient research process. youtube.com
Table 3: Conceptual Workflow for AI-Driven Design
| Step | Description | AI/ML Tools |
|---|---|---|
| 1. Target Identification | Identify biological targets or material properties of interest. | PandaOmics, Target Discovery Platforms |
| 2. Lead Compound | Use this compound as the starting scaffold. | N/A |
| 3. Generative Design | Create novel molecules based on the lead scaffold. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |
| 4. Property Prediction | Predict ADMET, binding affinity, and other physicochemical properties. | QSAR Models, Deep Neural Networks (DNNs) |
| 5. Synthesis & Testing | Synthesize and experimentally validate the top-ranking virtual compounds. | Laboratory Synthesis and Assays |
| 6. Design Iteration | Feed experimental results back into the model to refine future predictions. | Reinforcement Learning |
Q & A
Q. How do structural modifications (e.g., halogenation) impact the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
